N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
CAS No.:
Cat. No.: VC14542481
Molecular Formula: C18H15FN2O3
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15FN2O3 |
|---|---|
| Molecular Weight | 326.3 g/mol |
| IUPAC Name | N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C18H15FN2O3/c1-21-14-9-5-3-7-12(14)16(22)15(18(21)24)17(23)20-10-11-6-2-4-8-13(11)19/h2-9,22H,10H2,1H3,(H,20,23) |
| Standard InChI Key | XOSOPCZEAHTCAG-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a quinoline scaffold (a benzene ring fused to a pyridine ring) substituted at key positions:
-
Position 1: Methyl group (–CH₃) enhances metabolic stability.
-
Position 3: Carboxamide group (–CONH–) linked to a 2-fluorobenzyl moiety, improving lipophilicity and target binding .
-
Position 4: Hydroxy group (–OH) contributes to hydrogen-bonding interactions with biological targets .
The fluorine atom at the ortho position of the benzyl group increases electron-withdrawing effects, potentially enhancing bioavailability and membrane permeability .
Table 1: Molecular Properties of N-[(2-Fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅FN₂O₃ |
| Molecular Weight | 326.3 g/mol |
| IUPAC Name | N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
| LogP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 2 (OH and NH) |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Modifications
The synthesis typically involves cyclization and functionalization steps:
-
Quinoline Core Formation: Cyclization of dianilides using polyphosphoric acid yields 4-hydroxyquinolin-2(1H)-one intermediates . For example, heating N¹,N³-diphenylmalonamide in polyphosphoric acid at 130–140°C produces the quinoline backbone .
-
Mannich Reaction: Introduction of the 2-fluorobenzyl group via a Mannich reaction with formaldehyde and 2-fluorobenzylamine .
-
Carboxamide Installation: Coupling the quinoline-3-carboxylic acid derivative with 2-fluorobenzylamine using carbodiimide-based reagents .
Key spectroscopic data confirming structure:
-
¹H NMR: Signals at δ 8.87 (s, quinoline H), δ 7.18–7.06 (fluorophenyl aromatic H), δ 3.73 (OCH₃ in analogs) .
Biological Activities and Mechanisms
Table 2: Antiproliferative Activity of Quinoline Carboxamides
| Compound | Cell Line (IC₅₀, µM) | Target |
|---|---|---|
| N-[(2-Fluorophenyl)methyl] derivative | MCF-7: 8.2 | EGFR, Topoisomerase |
| N-(4-Fluorophenethyl) analog | A549: 11.7 | MAPK pathway |
| Linomide | HeLa: 9.5 | Angiogenesis |
Antimicrobial and Anti-Inflammatory Effects
-
Antibacterial Activity: MIC of 16 µg/mL against Staphylococcus aureus due to DNA gyrase inhibition .
-
COX-2 Suppression: Reduces prostaglandin E₂ synthesis by 78% at 10 µM, outperforming celecoxib in murine macrophages .
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to moderate logP .
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the fluorophenyl ring generates 4′-hydroxy metabolites .
-
Excretion: Renal clearance (t₁/₂ = 4.7 h) accounts for 65% of elimination .
Toxicity Considerations
-
Acute Toxicity: LD₅₀ > 500 mg/kg in rats, with no hepatotoxicity at therapeutic doses .
-
Genotoxicity: Negative in Ames test, indicating low mutagenic risk .
Comparative Analysis with Structural Analogs
Modifying the quinoline scaffold alters bioactivity:
-
Fluorine Position: 2-Fluorobenzyl analogs show 3-fold higher EGFR affinity than para-substituted derivatives due to steric effects .
-
Methylation: N-Methylation at position 1 reduces plasma protein binding (from 92% to 78%), enhancing free drug concentration .
Future Directions and Clinical Translation
Combination Therapies
Synergistic effects with paclitaxel (CI = 0.3) in ovarian cancer models suggest utility in chemo-resistant tumors .
Targeted Drug Delivery
Nanoparticle formulations (e.g., PLGA-PEG) improve tumor accumulation by 4.2-fold, reducing off-target effects .
Patent Landscape
WO2012050500A1 claims quinoline-3-carboxamides as AHR activators for autoimmune diseases, highlighting broader therapeutic potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume